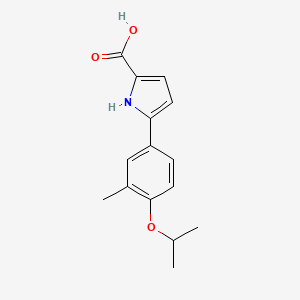
Ethyl 2-cyano-2-cyclopropylacetate
Descripción general
Descripción
Ethyl 2-cyano-2-cyclopropylacetate is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields.
Mecanismo De Acción
Mode of Action
Ethyl 2-cyano-2-cyclopropylacetate is involved in cyclization mechanisms with other compounds such as salicylaldehyde . The condensation of ethyl cyanoacetate and salicylaldehyde can yield either coumarin-3-carboxylate ester or 3-cyancoumarin . The cyclization step controls the type of final substance, and hydroxyl attacking the cyano group is much easier than attacking carbonyl under acid condition .
Biochemical Pathways
It is known that the compound participates in cyclization reactions, which are key steps in many biochemical pathways .
Result of Action
Its involvement in cyclization reactions suggests it may play a role in the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, both basic and acidic conditions are favorable for the Knoevenagel reaction, a key step in the compound’s interaction with salicylaldehyde
Métodos De Preparación
Ethyl 2-cyano-2-cyclopropylacetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyclopropylacetonitrile with diethyl carbonate in the presence of sodium hydride as a base. The reaction is typically carried out in refluxing toluene . This method provides a straightforward approach to obtaining the compound with high purity.
Análisis De Reacciones Químicas
Ethyl 2-cyano-2-cyclopropylacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The compound can undergo condensation reactions with amines to form cyanoacetamide derivatives.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-cyclopropylacetate is used in scientific research for its versatility in chemical synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science . The compound’s ability to form cyanoacetamide derivatives makes it valuable in the development of biologically active molecules .
Comparación Con Compuestos Similares
Ethyl 2-cyano-2-cyclopropylacetate can be compared to other cyanoacetate derivatives, such as methyl cyanoacetate and ethyl cyanoacetate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to the presence of the cyclopropyl group, which can impart additional steric effects and influence the compound’s behavior in reactions .
Propiedades
IUPAC Name |
ethyl 2-cyano-2-cyclopropylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7(5-9)6-3-4-6/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQEKBSGPOPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2980961.png)
![5-benzylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B2980962.png)
![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)


![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)
![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2980972.png)
![5-(4-Fluorophenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2980975.png)
![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2980977.png)
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980981.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)
